molecular formula C21H27NO3 B2504774 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide CAS No. 496036-03-4

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide

Cat. No.: B2504774
CAS No.: 496036-03-4
M. Wt: 341.451
InChI Key: VVEGLZHMECENTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a 2,4-dimethylphenoxy group at the 4-position and a 4-(isopropoxy)phenyl moiety on the nitrogen atom. The compound’s molecular formula is C₂₁H₂₅NO₃, yielding a molecular weight of 339.44 g/mol.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGLZHMECENTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate halogenated butanamide under basic conditions to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with 4-(propan-2-yloxy)phenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous flow processes: To enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate solvents and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the replacement of functional groups with new substituents.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide (CAS RN: 346723-96-4)

  • Molecular Formula: C₁₈H₁₉Cl₂NO₂ (MW: 352.26 g/mol)
  • Key Differences: Replaces methyl groups with chlorine atoms at the 2- and 4-positions of the phenoxy ring. Substituent on the phenylamide group is 2-ethylphenyl instead of isopropoxyphenyl.
  • Implications: Increased lipophilicity (logP ~3.8 vs. ~3.5 for the target compound) due to chlorine atoms . Potential for altered metabolic stability, as chlorinated compounds often exhibit slower oxidative degradation.

4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide (CAS RN: 453584-88-8)

  • Molecular Formula: C₂₁H₂₅NO₃ (MW: 347.43 g/mol)
  • Key Differences: Features a tert-butyl group on the phenoxy ring, introducing significant steric bulk. The phenylamide group has a 3-methoxy substituent instead of isopropoxy.
  • Implications: Enhanced steric hindrance may reduce binding affinity to flat receptor pockets compared to the target compound’s dimethylphenoxy group . Methoxy group improves solubility via hydrogen bonding but reduces membrane permeability.

Analogues with Modified Amide Substituents

4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide

  • Molecular Formula : C₂₀H₂₀N₄O₃S (MW: 396.46 g/mol)
  • Key Differences :
    • Replaces isopropoxyphenyl with a pyrimidinylsulfamoyl group .
  • Pyrimidine ring introduces hydrogen-bonding capabilities, which may enhance target specificity.

N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (CAS RN: 348163-50-8)

  • Molecular Formula: C₁₉H₁₇Cl₂NO₃ (MW: 366.24 g/mol)
  • Key Differences: Contains a 4-acetylphenyl group instead of isopropoxyphenyl. Retains dichlorophenoxy substitution.
  • Implications :
    • Acetyl group introduces a ketone, which may participate in metabolic conjugation reactions (e.g., glucuronidation) .

Pharmacologically Active Analogues

N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)

  • Structure : Features a sulfamethazine core with butyryl and valeryl acyl groups.
  • Key Differences :
    • Contains a sulfonamide linkage instead of a simple amide.
  • Pharmacological Data :
    • Exhibits antitubercular activity (MIC <1 µg/mL against M. tuberculosis), likely due to sulfonamide-mediated folate pathway inhibition .

Chlorambucil-Functionalized RAPTA Complexes (Compounds 4–7)

  • Structure : Butanamide linked to ruthenium-arene complexes .
  • Key Differences :
    • Incorporates metal coordination for DNA alkylation and protein ruthenation.
  • Pharmacological Data :
    • Demonstrated anticancer activity (IC₅₀ ~5–20 µM in HeLa cells) via dual mechanisms: chlorambucil-mediated DNA crosslinking and ruthenium-induced protein damage .

Key Structural and Functional Insights

  • Lipophilicity : Chlorine and tert-butyl substituents increase logP, favoring membrane permeability but risking metabolic instability.
  • Polar Groups : Sulfonamides, pyrimidines, and methoxy groups enhance solubility but may limit tissue penetration.
  • Pharmacophore Diversity : Metal complexes (e.g., ruthenium) and sulfonamides expand therapeutic mechanisms beyond simple amide-based interactions.

Biological Activity

4-(2,4-Dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide, identified by its CAS number 496036-03-4, is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N2O3C_{21}H_{28}N_{2}O_{3}, and its molecular weight is approximately 356.46 g/mol. The IUPAC name reflects its intricate structure, which includes a dimethylphenoxy group and a butanamide moiety.

PropertyValue
Molecular FormulaC21H28N2O3
Molecular Weight356.46 g/mol
IUPAC NameThis compound
CAS Number496036-03-4

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, potentially modulating pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may influence cytokine production and signaling pathways such as NF-κB and STAT3, which are critical in inflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in human cell lines . The effectiveness of this compound in reducing cytokine levels indicates potential therapeutic applications in inflammatory diseases.

In Vivo Studies

In vivo experiments using animal models have further confirmed the anti-inflammatory effects of related compounds. For example, studies indicated that administration of similar benzamide derivatives resulted in decreased levels of liver enzymes (ALT and AST), suggesting reduced hepatotoxicity while effectively managing inflammation .

Case Studies

  • Anti-inflammatory Effects : A study focusing on benzamide derivatives demonstrated significant inhibition of IL-6 and IL-1β mRNA expression in LPS-induced inflammation models. The tested compounds showed promising results in modulating inflammatory responses without causing cytotoxicity .
  • Cytokine Suppression : Another investigation into compounds with structural similarities found that they effectively suppressed mRNA levels of TNF-α and IL-6 in liver tissues post-LPS treatment, indicating their potential use in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.